molecular formula C14H14N4O B2487136 N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide CAS No. 1306106-76-2

N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide

Cat. No. B2487136
CAS RN: 1306106-76-2
M. Wt: 254.293
InChI Key: WMFIDYUTNLNMLB-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide, also known as AG490, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a tyrosine kinase inhibitor that has been shown to have anti-cancer, anti-inflammatory, and immunosuppressive properties.

Mechanism of Action

Target of Action

The compound N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide is a derivative of tryptamine and naproxen . Tryptamine derivatives play a fundamental role in the human body, with 5-Hydroxytryptamine or serotonin being one of the most important signaling hormones . Naproxen, on the other hand, is a nonsteroidal anti-inflammatory drug (NSAID) that acts by blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . Therefore, the primary targets of this compound are likely to be the COX enzymes and serotonin receptors.

Mode of Action

Given its structural components, it can be inferred that it may exhibit anti-inflammatory effects through the inhibition of cox enzymes, similar to naproxen . Additionally, it may interact with serotonin receptors, influencing various processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

Biochemical Pathways

The biochemical pathways affected by this compound would likely involve the arachidonic acid pathway, given the known action of naproxen on COX enzymes . COX-1 and COX-2 are catalysts of arachidonic acid conversion to prostaglandin G, the first step of synthesis of prostaglandins and thromboxanes . By inhibiting these enzymes, the compound could potentially reduce inflammation and pain. Additionally, the compound may also influence serotonin signaling pathways, given the role of tryptamine derivatives in these processes .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a reduction in inflammation and pain due to the inhibition of COX enzymes . Additionally, it may influence various processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior, through its interaction with serotonin receptors .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c19-14(11-8-17-18-9-11)15-6-5-10-7-16-13-4-2-1-3-12(10)13/h1-4,7-9,16H,5-6H2,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFIDYUTNLNMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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